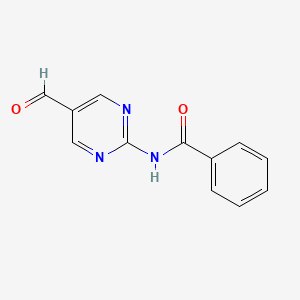![molecular formula C9H7Cl2N3O2 B13106384 2,4-Dichloro-6,7-dimethoxypyrido[2,3-d]pyrimidine](/img/structure/B13106384.png)
2,4-Dichloro-6,7-dimethoxypyrido[2,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-6,7-dimethoxypyrido[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is characterized by the presence of two chlorine atoms and two methoxy groups attached to the pyrido[2,3-d]pyrimidine core. It is of significant interest in medicinal chemistry due to its potential biological activities.
Vorbereitungsmethoden
The synthesis of 2,4-Dichloro-6,7-dimethoxypyrido[2,3-d]pyrimidine typically involves the chlorination of 6,7-dimethoxypyrido[2,3-d]pyrimidine. The reaction is carried out using phosphorus oxychloride (POCl3) as the chlorinating agent under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Analyse Chemischer Reaktionen
2,4-Dichloro-6,7-dimethoxypyrido[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, and alcohols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dechlorinated derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts to form more complex structures.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It has shown promise as an anticancer agent by inhibiting key enzymes and pathways involved in cancer cell proliferation.
Biological Research: The compound is used as a tool to study the biological functions of pyrido[2,3-d]pyrimidine derivatives and their interactions with biological targets.
Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-6,7-dimethoxypyrido[2,3-d]pyrimidine involves its interaction with specific molecular targets such as tyrosine kinases, phosphodiesterases, and other enzymes. By binding to these targets, the compound can inhibit their activity, leading to the suppression of cellular processes such as proliferation, differentiation, and survival .
Vergleich Mit ähnlichen Verbindungen
2,4-Dichloro-6,7-dimethoxypyrido[2,3-d]pyrimidine can be compared with other similar compounds such as:
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine: This compound also contains chlorine atoms but lacks the methoxy groups, which may affect its biological activity and chemical reactivity.
2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine: This compound has a thieno ring instead of the pyrido ring, which can lead to different pharmacological properties.
Eigenschaften
Molekularformel |
C9H7Cl2N3O2 |
|---|---|
Molekulargewicht |
260.07 g/mol |
IUPAC-Name |
2,4-dichloro-6,7-dimethoxypyrido[2,3-d]pyrimidine |
InChI |
InChI=1S/C9H7Cl2N3O2/c1-15-5-3-4-6(10)12-9(11)14-7(4)13-8(5)16-2/h3H,1-2H3 |
InChI-Schlüssel |
ZHBFPTUDXPYMGT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(N=C2C(=C1)C(=NC(=N2)Cl)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Ethoxy-6,8-dimethyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine](/img/structure/B13106325.png)
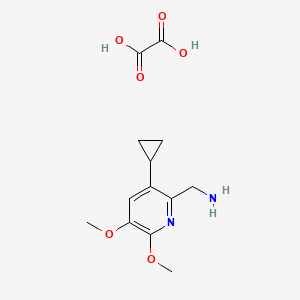
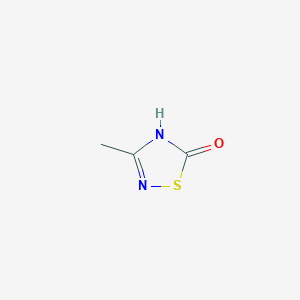
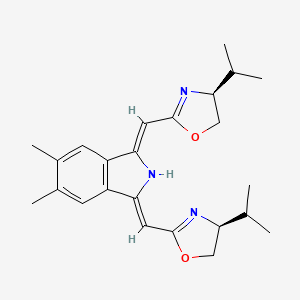
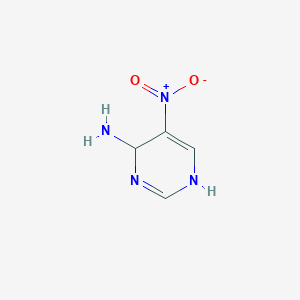
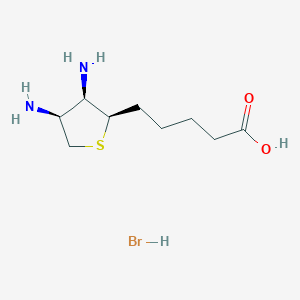
![3-Phenyl-2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dithione](/img/structure/B13106369.png)

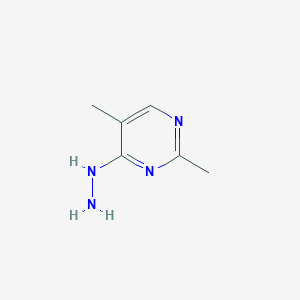
![4,4,5,5-Tetramethyl-2-(4'-(naphthalen-2-yl)-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane](/img/structure/B13106390.png)
